molecular formula C10H21Cl2OP B076373 1-Dichlorophosphoryldecane CAS No. 14576-66-0

1-Dichlorophosphoryldecane

Cat. No.: B076373
CAS No.: 14576-66-0
M. Wt: 259.15 g/mol
InChI Key: QYPNCWBVMQHUPJ-UHFFFAOYSA-N
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Description

1-Dichlorophosphoryldecane (CAS 14576-66-0), also known as decyldichlorophosphine oxide, is an organophosphorus compound with the chemical formula C₁₀H₂₁Cl₂OP and a molecular weight of 259.15 g/mol . Structurally, it consists of a 10-carbon alkyl chain (decane) bonded to a phosphoryl group containing two chlorine atoms. This compound is characterized by its reactive dichlorophosphoryl group, which facilitates its use in organic synthesis, particularly as a precursor for phosphonates or as a phosphorylating agent. Its applications span industrial chemistry, material science, and agrochemical research due to its ability to modify surface properties or act as an intermediate in complex reactions .

Properties

CAS No.

14576-66-0

Molecular Formula

C10H21Cl2OP

Molecular Weight

259.15 g/mol

IUPAC Name

1-dichlorophosphoryldecane

InChI

InChI=1S/C10H21Cl2OP/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3

InChI Key

QYPNCWBVMQHUPJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCP(=O)(Cl)Cl

Canonical SMILES

CCCCCCCCCCP(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dichlorophosphoryldecane can be synthesized through the chlorination of decylphosphonic acid. The process typically involves the reaction of decylphosphonic acid with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, the production of decylphosphonic dichloride often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. The process may also involve purification steps such as distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Dichlorophosphoryldecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols

    Chlorinating Agents: Thionyl chloride, phosphorus trichloride

    Solvents: Anhydrous solvents such as dichloromethane, chloroform

    Conditions: Anhydrous conditions, controlled temperature

Major Products Formed:

    Phosphonic Esters: Formed by reaction with alcohols

    Phosphonic Amides: Formed by reaction with amines

    Thiophosphonates: Formed by reaction with thiols

Scientific Research Applications

1-Dichlorophosphoryldecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including phosphonic esters and amides.

    Biology: Investigated for its potential as a corrosion inhibitor and surfactant due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for biologically active phosphonic acids.

    Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers

Mechanism of Action

The mechanism of action of decylphosphonic dichloride primarily involves its reactivity with nucleophiles. The compound’s phosphonic dichloride moiety is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, such as esters, amides, and thiophosphonates, which can exhibit different properties and activities depending on the substituents attached .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 1-dichlorophosphoryldecane are influenced by its alkyl chain length and substituents on the phosphorus atom. Below is a detailed comparison with structurally analogous organophosphorus compounds:

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Phosphorus Density (g/mL) Key Structural Features
This compound 14576-66-0 C₁₀H₂₁Cl₂OP 259.15 Two Cl, one alkyl (C₁₀) Not reported Long alkyl chain enhances lipophilicity
1-Diethylphosphoryloctadecane 4445-70-9 C₂₀H₄₂O₂P 346.52 Two ethyl, one alkyl (C₁₈) Not reported Longer chain (C₁₈) and ethyl groups reduce reactivity
Methyl Dichlorophosphite 3279-26-3 CH₃Cl₂OP 132.91 Two Cl, one methoxy 1.376 (20°C) Smaller size; higher volatility
Dichloro(phenyl)phosphine 644-97-3 C₆H₅Cl₂P 178.98 Two Cl, one phenyl 1.319 (25°C) Aromatic group enables π-interactions

Thermal and Stability Profiles

  • Hydrolytic Stability : Dichloro(phenyl)phosphine is less prone to hydrolysis than this compound, as the phenyl group sterically shields the phosphorus atom .

Research Findings and Industrial Relevance

  • This compound is prioritized in agrochemical research for synthesizing lipid-soluble pesticides, leveraging its ability to penetrate waxy plant cuticles .
  • Dichloro(phenyl)phosphine has been extensively studied in photovoltaics, where its derivatives improve electron transport in organic solar cells .
  • Methyl Dichlorophosphite is critical in flame-retardant formulations for textiles, achieving LOI (Limiting Oxygen Index) values up to 28% in polyesters .

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